N-hexanoyl-L-Homoserine lactone-d3
Description
Overview of N-Acyl Homoserine Lactones (AHLs) as Quorum Sensing Signaling Molecules
N-acyl homoserine lactones (AHLs) are a class of signaling molecules produced by many species of Gram-negative bacteria to regulate gene expression in response to population density. nih.gov This process, known as quorum sensing, allows bacteria to coordinate their behavior, acting as a multicellular entity. wikipedia.orgyoutube.com The basic structure of an AHL consists of a conserved homoserine lactone ring attached to an acyl side chain, which can vary in length (from 4 to 18 carbons) and modification.
The mechanism of AHL-mediated quorum sensing is elegantly simple yet powerful. Bacteria synthesize and release AHLs into their environment. frontiersin.org As the bacterial population grows, the concentration of these signaling molecules increases. Once a certain threshold concentration is reached, the AHLs diffuse back into the cells and bind to specific intracellular receptor proteins, which are typically transcriptional regulators of the LuxR family. youtube.com This binding event activates the receptor, which then modulates the expression of target genes. youtube.com These genes often code for factors involved in processes that are most effective when undertaken by a large number of bacteria simultaneously, such as biofilm formation, virulence factor production, antibiotic resistance, and bioluminescence. nih.govfrontiersin.org
The specificity of this communication system is largely determined by the structure of the acyl side chain of the AHL and the corresponding binding affinity of the LuxR-type receptor. nih.gov Different bacterial species often produce and respond to specific AHLs, allowing for intra-species communication. However, inter-species communication and interference can also occur. wikipedia.org
Significance of C6-HSL in Bacterial Intercellular Communication Systems
N-hexanoyl-L-homoserine lactone (C6-HSL) is a well-characterized AHL that plays a crucial role in the quorum sensing systems of numerous Gram-negative bacteria, including important human pathogens and environmental bacteria. oup.com It is a key signaling molecule for species such as Pseudomonas aeruginosa, Aeromonas species, and Yersinia enterocolitica. wikipedia.org
In Pseudomonas aeruginosa, an opportunistic human pathogen, C6-HSL is part of a complex quorum sensing network that regulates a multitude of virulence factors and biofilm formation. wikipedia.org This bacterium utilizes two primary AHL circuits, the las and rhl systems. While the las system produces a longer chain AHL (3-oxo-C12-HSL), the rhl system, controlled by the synthase RhlI, is responsible for the synthesis of C6-HSL. nih.govfrontiersin.org The activation of the RhlR receptor by C6-HSL leads to the expression of genes involved in motility, biofilm maturation, and the production of virulence factors that contribute to the pathogenicity of P. aeruginosa infections. wikipedia.orgfrontiersin.org
The importance of C6-HSL extends beyond a single species. It is one of the principal AHLs produced by Aeromonas species, which are emerging human pathogens. wikipedia.org Its role in regulating gene expression related to virulence and other physiological processes is a critical area of study. The ability of C6-HSL to diffuse across cell membranes and interact with specific receptors to initiate quorum-sensing pathways underscores its fundamental importance in bacterial communication and pathogenesis.
Rationale for Deuterium (B1214612) Labeling in N-Hexanoyl-L-Homoserine Lactone-d3 for Advanced Research
The study of quorum sensing in its natural context requires precise and sensitive methods to detect and quantify AHLs within complex biological matrices. This is where the deuterated analog, this compound (C6-HSL-d3), becomes an invaluable research tool. caymanchem.com Deuterium is a stable, non-radioactive isotope of hydrogen. In C6-HSL-d3, three hydrogen atoms on the terminal methyl group of the hexanoyl chain are replaced with deuterium atoms. caymanchem.com
This isotopic labeling offers several key advantages for advanced research:
Internal Standard for Mass Spectrometry: The primary application of C6-HSL-d3 is as an internal standard for quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Because C6-HSL-d3 is chemically identical to its non-deuterated counterpart, it behaves similarly during sample extraction, purification, and ionization. However, its slightly higher molecular weight allows it to be distinguished from the natural C6-HSL by the mass spectrometer. By adding a known amount of C6-HSL-d3 to a sample, researchers can accurately quantify the amount of endogenous C6-HSL present, correcting for any sample loss or matrix effects that may occur during the analytical process.
Minimal Isotopic Effect: The deuterium atoms are placed at a position that does not significantly interfere with the biological activity of the molecule. This means that C6-HSL-d3 can effectively mimic the behavior of the natural C6-HSL in biological systems, allowing for its use in studies of molecule uptake, transport, and interaction with receptors without altering the fundamental biological processes being investigated.
Enhanced Accuracy and Precision: The use of a stable isotope-labeled internal standard like C6-HSL-d3 significantly improves the accuracy and precision of quantitative analyses. This is crucial for understanding the subtle changes in AHL concentrations that can trigger significant shifts in bacterial gene expression and behavior.
In essence, this compound provides a robust and reliable method for researchers to "see" and measure C6-HSL in the complex milieu of a bacterial culture or an infected host, thereby facilitating a deeper understanding of the dynamics of quorum sensing.
Properties
Molecular Formula |
C10H12D3NO3 |
|---|---|
Molecular Weight |
200.3 |
InChI |
InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)/t8-/m0/s1/i1D3 |
InChI Key |
ZJFKKPDLNLCPNP-TUWYYBGVSA-N |
SMILES |
O=C1[C@@H](NC(CCCCC([2H])([2H])[2H])=O)CCO1 |
Synonyms |
C6-HSL-d3 |
Origin of Product |
United States |
Research Methodologies Employing N Hexanoyl L Homoserine Lactone D3
Stable Isotope Labeling Techniques in Quorum Sensing Research
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by its heavier, non-radioactive isotope. In the context of quorum sensing research, this allows for the precise tracking and quantification of signaling molecules like N-acyl-homoserine lactones (AHLs).
Synthesis of Deuterated AHL Analogs for Research Applications
The synthesis of deuterated AHL analogs, such as C6-HSL-d3, is crucial for their application in research. C6-HSL-d3 is structurally identical to its natural counterpart, C6-HSL, but contains three deuterium (B1214612) atoms at the terminal methyl group of the hexanoyl chain (the 6,6,6-d3 position). This specific labeling ensures that the chemical and biological properties of the molecule remain largely unchanged, allowing it to mimic the behavior of the native compound in biological systems. The synthesis of these analogs enables researchers to introduce a known quantity of the labeled compound into a sample, which can then be distinguished from the naturally occurring, unlabeled compound by its higher mass.
Application of N-Hexanoyl-L-Homoserine Lactone-d3 as an Internal Standard in Mass Spectrometry-Based Assays
The primary application of this compound is as an internal standard for the quantification of C6-HSL using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com In these methods, a known amount of C6-HSL-d3 is added to a sample containing an unknown amount of C6-HSL. Because the deuterated and non-deuterated compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation.
However, due to the mass difference, they are detected as distinct peaks in the mass spectrometer. By comparing the peak area or intensity of the analyte (C6-HSL) to that of the internal standard (C6-HSL-d3), researchers can accurately determine the concentration of the native AHL in the original sample. This approach corrects for any loss of analyte during sample processing and compensates for variations in instrument response, leading to highly accurate and reproducible quantification. plos.org
Analytical Frameworks for N-Hexanoyl-L-Homoserine Lactone Quantification
Several analytical techniques are employed for the precise quantification of N-hexanoyl-L-homoserine lactone, often in conjunction with its deuterated internal standard.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methodologies
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a widely used and powerful technique for the analysis of AHLs. nih.govresearchgate.net This method separates the components of a complex mixture based on their affinity for a stationary phase, and then detects and identifies them based on their mass-to-charge ratio.
In the analysis of C6-HSL, HPLC-MS offers high sensitivity and specificity. plos.org The use of a deuterated internal standard like C6-HSL-d3 is integral to achieving accurate quantification. nih.gov The methodology is applicable to a wide range of biological samples and can be used to create comprehensive profiles of various AHLs present in a single sample. nih.gov
Table 1: HPLC-MS Parameters for AHL Analysis
| Parameter | Description |
| Column | Typically a C18 reversed-phase column is used for the separation of AHLs. |
| Mobile Phase | A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a modifier like formic acid to improve ionization. |
| Ionization Source | Electrospray ionization (ESI) in positive mode is commonly used for AHL analysis. nih.gov |
| Mass Analyzer | A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, each offering different levels of resolution and mass accuracy. plos.org |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the identification and quantification of AHLs. rsc.orgresearchgate.net In GC-MS, the sample is vaporized and separated in a gaseous state before being analyzed by the mass spectrometer. This method is particularly useful for volatile and thermally stable compounds.
The use of C6-HSL-d3 as an internal standard in GC-MS analysis of C6-HSL follows the same principles as in HPLC-MS, ensuring accurate quantification by correcting for variations in sample preparation and instrument performance. caymanchem.com
Multi-Reaction Monitoring (MRM) and Neutral Loss (NL) Approaches for AHL Analysis
For enhanced specificity and sensitivity in complex samples, tandem mass spectrometry (MS/MS) techniques like multi-reaction monitoring (MRM) and neutral loss (NL) scanning are employed. nih.govnih.gov
Multi-Reaction Monitoring (MRM): MRM is a highly specific and sensitive targeted analysis method performed on a triple quadrupole mass spectrometer. researchgate.netproteomics.com.au In an MRM experiment, the first quadrupole is set to select the precursor ion of the target analyte (e.g., the [M+H]⁺ ion of C6-HSL). This precursor ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole is set to monitor for a specific product ion. labce.com This two-stage mass filtering significantly reduces background noise and increases the specificity of detection. nih.gov The transition from a specific precursor ion to a specific product ion is a unique signature of the analyte. For AHLs, a common product ion corresponds to the lactone ring fragment. plos.org
Neutral Loss (NL) Scanning: Neutral loss scanning is another MS/MS technique used to screen for compounds that lose a specific neutral fragment upon collision-induced dissociation. enovatia.comwaters.com For AHLs, a characteristic neutral loss is that of the acyl chain. By scanning for this specific loss, it is possible to identify a wide range of AHLs within a sample in a single analysis. nih.gov This approach is valuable for the discovery of novel or unexpected AHLs. nih.gov
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that allows for the highly accurate and precise measurement of a target compound within a complex mixture. The methodology relies on the addition of a known quantity of an isotopically labeled version of the analyte, such as this compound, to the sample. This labeled compound, often referred to as an internal standard, is chemically identical to the endogenous analyte but has a different mass due to the presence of heavy isotopes like deuterium.
This compound (C6-HSL-d3) is specifically designed for the quantification of its naturally occurring, non-deuterated counterpart, N-hexanoyl-L-homoserine lactone (C6-HSL). caymanchem.com Because the deuterated standard and the native analyte exhibit nearly identical chemical and physical behaviors during sample extraction, purification, and ionization in the mass spectrometer, any sample loss or variation in instrument response affects both compounds equally. This co-elution and co-ionization corrects for matrix effects and ion suppression, which are common challenges in the analysis of complex biological samples.
The process involves adding a precise amount of C6-HSL-d3 to a biological sample, such as a bacterial culture supernatant. nih.gov The sample is then processed, and the mixture is analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The mass spectrometer can differentiate between the native C6-HSL and the heavier C6-HSL-d3 based on their mass-to-charge ratio. By comparing the signal intensity of the native analyte to that of the known amount of the internal standard, researchers can calculate the absolute concentration of the native C6-HSL in the original sample with high precision. nih.gov
| Parameter | Description | Relevance in IDMS |
| Analyte | N-hexanoyl-L-homoserine lactone (C6-HSL) | The target molecule for quantification, a key signal in bacterial quorum sensing. |
| Internal Standard | This compound (C6-HSL-d3) | A known quantity is added to the sample to correct for analytical variability. caymanchem.com |
| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the analyte from the sample matrix and allows for differential detection based on mass. nih.gov |
| Outcome | Absolute Quantification | Enables the precise determination of the concentration of C6-HSL in the original sample. |
Metabolomic Profiling Studies Using Deuterated AHLs
Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. In the context of microbiology, this includes the study of signaling molecules like N-acyl-homoserine lactones (AHLs) that govern bacterial communication and collective behaviors through quorum sensing. Deuterated AHLs, including this compound, are indispensable tools in these metabolomic profiling studies.
The use of deuterated standards enhances the reliability of metabolomic data by enabling stable isotope dilution assays. When researchers aim to profile the array of AHLs produced by a specific bacterium or a microbial community, a cocktail of different deuterated AHL standards can be spiked into the sample. This allows for the simultaneous and accurate quantification of multiple AHLs with varying acyl chain lengths. nih.gov
These studies are crucial for understanding how bacteria regulate gene expression, virulence, and biofilm formation. nih.gov For instance, by quantifying changes in the AHL profile of pathogenic bacteria like Pseudomonas aeruginosa under different conditions, researchers can gain insights into the mechanisms of infection. Furthermore, investigating the interaction of deuterated AHLs with host cells and their membranes provides a deeper understanding of inter-kingdom signaling. nih.govresearchgate.net The structural similarity of C6-HSL-d3 to natural AHLs ensures that it minimally interferes with biological processes while serving as a robust analytical tracer.
| Deuterated AHL | Producing Organism (Example) | Application in Metabolomics |
| N-Butyryl-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa | Quantification of virulence gene regulation signals. |
| This compound (C6-HSL-d3) | Vibrio fischeri | Internal standard for quantifying bioluminescence and biofilm signals. |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa | Profiling signals involved in biofilm maturation. |
Biosynthetic Pathways and Regulation of N Hexanoyl L Homoserine Lactone Production
Enzymatic Synthesis of AHLs by LuxI-Type Synthases
The biosynthesis of N-acyl-homoserine lactones (AHLs), including C6-HSL, is primarily catalyzed by a family of enzymes known as LuxI-type synthases. mdpi.comwikipedia.org These enzymes are fundamental to quorum sensing systems in a vast number of proteobacteria. mdpi.com The first of these synthases to be identified was LuxI from the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri), which is responsible for producing the AHL that regulates bioluminescence. wikipedia.orgpnas.org LuxI and its homologs catalyze the formation of AHLs by joining an acyl group, derived from fatty acid biosynthesis, to S-adenosyl-L-methionine (SAM). pnas.orgnih.gov
The general reaction involves the acylation of the amino group of SAM, followed by an intramolecular cyclization (lactonization) that forms the characteristic homoserine lactone ring, releasing 5'-methylthioadenosine (MTA) as a byproduct. nih.govnih.gov While LuxI-type synthases are the most common, other enzyme families like LuxM and HdtS can also synthesize AHLs. nih.govebi.ac.uk
The synthesis of AHLs is fundamentally dependent on two key substrates: S-adenosyl-L-methionine (SAM) and an acylated acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway. nih.govnih.gov
S-Adenosylmethionine (SAM): SAM serves as the donor of the homoserine lactone moiety, which is the conserved core of all AHL molecules. pnas.orgnih.gov The LuxI synthase enzyme catalyzes the acylation of SAM's amino group. nih.gov Following this, an intramolecular lactonization reaction occurs, where the carboxylate oxygen of the methionine portion attacks the γ-carbon, leading to the formation of the five-membered lactone ring and the release of MTA. pnas.orgnih.gov The availability of SAM, a crucial metabolite involved in numerous cellular processes, can directly influence the rate of AHL production. nih.gov
Fatty Acids (as Acyl-ACPs): The acyl side chain, which varies in length and modification among different AHLs, is provided by the cell's fatty acid biosynthesis pathway in the form of an acyl-acyl carrier protein (acyl-ACP). nih.govyoutube.com For the synthesis of C6-HSL, a hexanoyl-ACP is the specific substrate. The enzyme facilitates the transfer of the hexanoyl group from the ACP to the amino group of SAM. pnas.orgnih.gov Some LuxI homologs have been shown to use acyl-coenzyme A (acyl-CoA) as an alternative acyl donor. ebi.ac.uknih.gov The diversity of AHLs produced by different bacteria is largely determined by the synthase's preference for specific acyl-ACP or acyl-CoA substrates available within the cell. mdpi.comresearchgate.net
The enzymatic reaction is a sequential, ordered mechanism where SAM binds to the enzyme first, followed by the acyl-ACP. pnas.org
The specificity of an acyl-homoserine lactone synthase determines which AHL molecule is produced, a critical factor for the fidelity of quorum sensing communication. nih.govasm.org This specificity is primarily directed towards the acyl-ACP substrate, dictating the length and modification of the acyl side chain. nih.gov
Several factors contribute to this specificity:
Acyl Chain Binding Pocket: The three-dimensional structure of the LuxI-type synthase contains a binding pocket that accommodates the acyl chain of the acyl-ACP. The size, shape, and hydrophobicity of this pocket are key determinants of substrate preference. mdpi.com For instance, the EsaI synthase from Pantoea stewartii has a binding site that favors the production of 3-oxo-C6-HSL, and structural studies have revealed that specific amino acid residues within this pocket are crucial for this preference. nih.govasm.org
Amino Acid Residues: Specific amino acid residues within the active site and the acyl-chain binding tunnel play a critical role. Mutagenesis studies have shown that altering these residues can change the enzyme's substrate preference and, consequently, the type of AHL produced. mdpi.com For example, a threonine residue at position 140 in EsaI is important for its preference for 3-oxo-acyl-ACPs. asm.org The C-terminal region of LuxI-type synthases is generally less conserved and is involved in binding the acyl-ACP, which accounts for the heterogeneity in the acyl chains of the AHLs produced. wikipedia.orgmdpi.com
Substrate Availability: While the enzyme's intrinsic specificity is the primary determinant, the cellular pool of available acyl-ACP substrates also plays a role. nih.gov A synthase may produce minor amounts of different AHLs depending on the availability of various acyl-ACPs in the cell. nih.gov For example, when expressed in Escherichia coli, the LasI synthase produces unusual AHLs with odd-numbered carbon chains, reflecting the different fatty acid pools in E. coli compared to its native Pseudomonas aeruginosa. asm.org
Table 1: Examples of LuxI-Type Synthases and their AHL Products
| Synthase | Producing Organism | Primary AHL Product(s) |
| LuxI | Aliivibrio fischeri | 3-oxo-C6-HSL |
| LasI | Pseudomonas aeruginosa | 3-oxo-C12-HSL |
| RhlI | Pseudomonas aeruginosa | C4-HSL |
| CviI | Chromobacterium violaceum | C6-HSL |
| TraI | Agrobacterium tumefaciens | 3-oxo-C8-HSL |
| EsaI | Pantoea stewartii | 3-oxo-C6-HSL |
| CepI | Burkholderia cepacia | C8-HSL (and some C6-HSL) |
| This table presents a selection of well-characterized AHL synthases and the specific signaling molecules they primarily synthesize. The diversity in the acyl side chain (e.g., C4, C6, C8, C12) and modifications (e.g., 3-oxo) is determined by the specificity of the synthase enzyme. Sources: mdpi.comnih.govnih.gov |
Genetic Regulation of C6-HSL Production
The production of C6-HSL is most commonly regulated at the genetic level through a positive feedback loop involving a LuxR-type transcriptional regulator. wikipedia.orgyoutube.com This regulatory circuit ensures that the synthesis of the signaling molecule is tightly linked to the cell population density.
In the canonical example of Aliivibrio fischeri, the system consists of the luxI gene, which codes for the AHL synthase, and the luxR gene, which codes for the receptor/transcriptional regulator protein. wikipedia.orgwikipedia.org
Basal Expression: At low cell densities, the luxI gene is transcribed at a low, basal level, resulting in the production of a small amount of the AHL signal (in this case, 3-oxo-C6-HSL, though the principle applies to C6-HSL systems like that of Chromobacterium violaceum). youtube.com This AHL can diffuse freely across the bacterial cell membrane. wikipedia.org
Accumulation and Activation: As the bacterial population grows, the extracellular concentration of the AHL increases. youtube.com Once a threshold concentration is reached (a "quorum"), the AHL molecules diffuse back into the cells and bind to the LuxR protein. wikipedia.org
Positive Feedback: The AHL-LuxR complex is an active transcriptional activator. It binds to a specific DNA sequence, known as the lux box, located in the promoter region of the lux operon, which includes the luxI gene. wikipedia.orgwikipedia.org This binding dramatically increases the transcription of luxI, leading to a rapid and amplified production of the AHL. youtube.com This autoinduction creates a robust switch-like activation of quorum sensing-dependent genes.
In many bacteria, the genes for the synthase (luxI homolog) and the regulator (luxR homolog) are located near each other on the chromosome. nih.govnih.gov Some systems also include negative regulators, such as RsaL in Pseudomonas putida, which can repress the expression of the AHL synthase gene, adding another layer of control. nih.gov
Factors Influencing C6-HSL Production in Bacterial Cultures
The production of C6-HSL in a bacterial population is not static and can be influenced by a variety of environmental and physiological factors beyond the core genetic regulatory circuit. These factors can modulate the quorum sensing system, allowing bacteria to integrate environmental cues with information about their population density.
Table 2: Factors Affecting C6-HSL Production
| Factor | Effect on C6-HSL Production | Mechanism / Details |
| Growth Phase | Production typically increases at the end of the logarithmic growth phase and into the stationary phase. nih.govnih.gov | This is a direct consequence of the cell-density dependent nature of the LuxI/R regulatory circuit. nih.gov |
| pH | Alkaline pH can lead to the degradation of C6-HSL. researchgate.net | The lactone ring of AHLs is susceptible to pH-dependent hydrolysis (lactonolysis), which inactivates the molecule. This process is also temperature-dependent. researchgate.netfrontiersin.org |
| Temperature | Can affect both the enzymatic synthesis rate and the stability of the C6-HSL molecule. researchgate.netnih.gov | Bacterial growth and enzyme kinetics are temperature-dependent. Higher temperatures can also increase the rate of lactonolysis, especially at alkaline pH. researchgate.net |
| Nutrient Availability | The availability of precursors for SAM and fatty acids can impact synthesis rates. nih.gov | For example, limitations in methionine, a precursor for SAM, could potentially limit AHL production. nih.gov |
| Global Regulators | Systems like GacA/GacS and the stationary-phase sigma factor RpoS can influence luxI homolog expression. nih.gov | These global regulatory systems integrate various stress and metabolic signals to control a wide range of genes, including those for quorum sensing. nih.gov |
| Host Environment | In symbiotic or pathogenic relationships, host-produced compounds or conditions can alter AHL levels. researchgate.net | For example, some plants have been shown to possess enzymes that can degrade AHLs, a process known as quorum quenching. researchgate.net |
| This table summarizes key factors that can influence the net production and accumulation of C6-HSL in a bacterial culture by affecting its synthesis, stability, or the underlying regulatory networks. Sources: nih.govnih.govnih.govresearchgate.netfrontiersin.orgnih.gov |
Degradation Mechanisms and Quorum Quenching of N Hexanoyl L Homoserine Lactone
Enzymatic Quorum Quenching Mechanisms
A variety of enzymes produced by different organisms can inactivate C6-HSL, effectively silencing the communication pathway. These enzymes are broadly categorized based on their mode of action.
AHL Lactonases (AiiA-Type Enzymes)
AHL lactonases are a widespread class of quorum-quenching enzymes that target the integrity of the homoserine lactone ring in AHL molecules. scirp.orgoup.com The most well-characterized of these are the AiiA-type enzymes, first discovered in Bacillus species. frontiersin.org These enzymes belong to the metallo-β-lactamase superfamily and typically require zinc ions for their catalytic activity and stability. oup.comnih.gov
The mechanism of AiiA-type lactonases involves the hydrolytic cleavage of the ester bond within the lactone ring of C6-HSL. scirp.orgnih.gov This reaction results in the formation of N-hexanoyl-L-homoserine, a ring-opened product that is unable to bind to its cognate LuxR-type receptor and activate QS-dependent gene expression. nih.gov The activity of these enzymes is highly efficient, making them potent tools for quenching quorum sensing. Structural studies of AiiA from Bacillus thuringiensis have provided detailed insights into the active site and the coordination of the product, revealing key amino acid residues, such as Tyr194 and Asp108, that are crucial for catalysis. nih.gov The degradation of C6-HSL by AHL-lactonase can be reversed under acidic conditions (pH < 2), which facilitates the re-lactonization of the hydrolyzed product. scirp.orgscirp.org
AHL Acylases
Another major family of quorum-quenching enzymes is the AHL acylases. Unlike lactonases, which target the lactone ring, acylases cleave the amide bond that links the acyl side chain to the homoserine lactone ring. mdpi.comnih.gov This enzymatic action yields two products: a fatty acid (in this case, hexanoic acid) and L-homoserine lactone. nih.govscienceopen.com
AHL acylases have been identified in a range of bacteria, including Ralstonia, Pseudomonas, and Variovorax. scienceopen.comnih.gov The substrate specificity of AHL acylases can vary, with some showing a preference for AHLs with longer acyl chains. nih.gov For instance, the AiiD acylase from Ralstonia sp. XJ12B demonstrates a preference for degrading long-chain AHLs. nih.gov However, some acylases are effective against short-chain AHLs like C6-HSL. The degradation by AHL acylases is considered irreversible under physiological conditions. wikipedia.org
Other AHL-Degrading Enzymes (e.g., Esterases)
Beyond the well-defined lactonases and acylases, other enzymes with broader substrate specificities, such as certain esterases, have been shown to exhibit quorum-quenching activity by degrading C6-HSL. nih.gov These enzymes can hydrolyze the ester bond in the lactone ring, similar to AHL lactonases. The study of these enzymes is expanding the known diversity of quorum-quenching mechanisms. For example, engineering of a thermostable esterase, Est816, has been shown to improve its quorum-quenching activity. nih.gov
Non-Enzymatic Degradation of C6-HSL
In addition to enzymatic inactivation, C6-HSL is susceptible to degradation through non-enzymatic processes, primarily influenced by environmental factors such as pH and temperature.
pH-Dependent Lactonolysis and Hydrolysis
The stability of the lactone ring of C6-HSL is highly dependent on the pH of the surrounding environment. nih.govnih.gov In aqueous solutions, the molecule undergoes spontaneous hydrolysis of the lactone ring, a process known as lactonolysis. oup.com This reaction is significantly accelerated under alkaline conditions. nih.govresearchgate.net At a higher pH, the hydroxide (B78521) ions act as nucleophiles, attacking the carbonyl carbon of the lactone and leading to ring opening. This process is reversible, and the lactone ring can reform in acidic conditions. scirp.orgoup.com The rate of this pH-dependent lactonolysis is also influenced by the length of the acyl chain, with short-chain AHLs like C6-HSL being more susceptible to degradation than long-chain AHLs. nih.govasm.org
Temperature-Dependent Degradation
Temperature is another critical factor influencing the stability of C6-HSL. scirp.orgnih.gov Increased temperatures accelerate the rate of chemical reactions, including the hydrolysis of the lactone ring. oup.comnih.gov Studies have shown that the half-life of C6-HSL decreases significantly as the temperature rises. nih.gov For instance, the degradation of C6-HSL is notably faster at 37°C compared to lower temperatures. oup.com This temperature-dependent degradation is an important consideration in various environments where bacterial signaling occurs.
Natural Quorum Quenching Capabilities in Environmental Systems
Research Findings in Diverse Environments
The ability to degrade C6-HSL has been identified in a wide array of organisms isolated from various environmental niches, including soil, water, and in association with eukaryotic hosts like plants and animals.
Plant-Associated Environments:
Plants, particularly those in the legume family, have demonstrated a remarkable ability to inactivate C6-HSL. nih.govoup.com Studies on the birds-foot trefoil (Lotus corniculatus) revealed that it can effectively remove C6-HSL from its surroundings. researchgate.netnih.gov This inactivation is not due to the plant producing signal inhibitors or the signal accumulating within the plant tissues. nih.gov Instead, HPLC analysis confirmed the disappearance of C6-HSL from the growth media, suggesting a degradative process. nih.govoup.com This capability appears to be enzymatic, as the activity is temperature-dependent and is lost when plant extracts are boiled. nih.govoup.com The degradation was observed to be rapid at the root systems of legumes like Lotus and clover, but slow or absent around monocots such as corn and wheat. researchgate.netnih.gov
Furthermore, root-associated fungi from forest environments have also been identified as potent C6-HSL degraders. A screening of 16 fungal isolates found that three were capable of degrading C6-HSL. oup.com For two of these isolates, the mechanism was identified as a lactonase activity, which involves the hydrolytic opening of the homoserine lactone ring. oup.com
Aquatic and Waste Treatment Systems:
Bacteria with quorum quenching capabilities are frequently isolated from aquatic environments and waste treatment facilities. In one study, three bacterial species—Acinetobacter baumannii JYQ2, Pseudomonas nitroreducens JYQ3, and Pseudomonas JYQ4—were isolated from dairy industry waste activated sludge and showed significant C6-HSL degradation. nih.gov When immobilized in magnetic nanocomposite beads, these bacteria effectively degraded the signal molecule, with Pseudomonas JYQ4 achieving a 97% degradation within 72 hours. nih.gov Similarly, Bacillus strains isolated from aquaculture animals have been shown to completely degrade C6-HSL in nutrient-rich media, highlighting their potential role in controlling pathogens in these systems. researchgate.net
Soil and Other Environments:
Soil is a rich reservoir of quorum-quenching microorganisms. A study of 62 Bacillus thuringiensis (Bt) strains isolated from soil in Tennessee, Mississippi, and Alabama found that 48 of the strains were able to degrade C6-HSL. scirp.org The efficiency of degradation varied among the strains, with 13 strains capable of completely degrading even high concentrations of the signal molecule. scirp.org The enzymatic nature of this degradation was confirmed to be primarily due to AHL-lactonase. scirp.org
The following table summarizes key research findings on the natural degradation of N-hexanoyl-L-homoserine lactone by various organisms in different environmental systems.
| Organism/System | Environmental Source | Key Findings on C6-HSL Degradation | Reference |
| Lotus corniculatus (Birds-foot trefoil) | Plant Rhizosphere | Rapid and temperature-dependent inactivation of C6-HSL, suggesting an enzymatic degradation mechanism. | nih.govoup.com |
| Root-Associated Fungi | Forest Soil | Three fungal isolates demonstrated the ability to degrade C6-HSL, with two showing lactonase-like activity. | oup.com |
| Pseudomonas JYQ4 | Dairy Industry Waste Activated Sludge | Achieved 97% degradation of C6-HSL within 72 hours when immobilized. | nih.gov |
| Acinetobacter baumannii JYQ2 | Dairy Industry Waste Activated Sludge | Degraded 87% to 95% of C6-HSL within 72 hours. | nih.gov |
| Pseudomonas nitroreducens JYQ3 | Dairy Industry Waste Activated Sludge | Degraded 87% to 95% of C6-HSL within 72 hours. | nih.gov |
| Bacillus thuringiensis | Soil | 48 out of 62 strains tested were able to degrade C6-HSL, primarily through lactonase activity. | scirp.org |
| Bacillus spp. | Aquaculture Animals | Isolates completely degraded C6-HSL in nutrient-rich media. | researchgate.net |
| Bacillus cereus | Food Environment (Pork Extract) | Demonstrated degradation of C6-HSL in a food-simulating condition. | nih.gov |
These findings collectively underscore that the degradation of N-hexanoyl-L-homoserine lactone is a common and ecologically significant process. The widespread presence of bacteria, fungi, and even plants with quorum quenching abilities highlights a complex network of inter-kingdom communication and interference that shapes microbial behavior and interactions in virtually every ecosystem. oup.com
Biological and Ecological Roles of N Hexanoyl L Homoserine Lactone Signaling
Bacterial Quorum Sensing Regulation by C6-HSL
Quorum sensing is a cell-to-cell communication mechanism that enables bacteria to switch from individual to group behaviors. mdpi.comproquest.com This process relies on the production, release, and detection of signaling molecules like C6-HSL. mdpi.com At low cell densities, the concentration of C6-HSL is negligible. However, as the bacterial population grows, its concentration surpasses a threshold, leading to the activation of cognate receptor proteins that modulate gene expression. mdpi.comnih.gov This system allows bacteria to synchronize activities that are most effective when undertaken by a large group.
Upon reaching a critical concentration, C6-HSL binds to its intracellular receptor, typically a transcriptional regulator protein of the LuxR family. mdpi.comnih.gov This binding event often induces a conformational change in the protein, enabling it to bind to specific DNA sequences known as "lux boxes" located in the promoter regions of target genes. This interaction can either activate or repress the transcription of hundreds of genes.
The range of genes regulated by C6-HSL is extensive and species-specific. For instance, in Chromobacterium violaceum, C6-HSL controls the expression of genes responsible for the production of the purple pigment violacein. researchgate.nethypertextbookshop.com In the plant pathogen Erwinia carotovora, it regulates the synthesis of carbapenem (B1253116) antibiotics and exoenzyme virulence factors. researchgate.net The C6-HSL signaling pathway is integral for bacteria to adapt to changing environmental conditions and coordinate complex social behaviors. proquest.com
Table 1: Examples of Bacteria Utilizing C6-HSL and Regulated Processes
| Bacterial Species | C6-HSL Receptor | Processes Regulated by C6-HSL |
| Chromobacterium violaceum | CviR | Violacein pigment production, virulence factor expression researchgate.netnih.gov |
| Pseudomonas aeruginosa | RhIR (in conjunction with other AHLs) | Biofilm formation, virulence factor production (e.g., elastase, pyocyanin) nbinno.com |
| Vibrio fischeri | LuxR | Bioluminescence mdpi.com |
| Erwinia carotovora | CarR | Carbapenem antibiotic production, exoenzyme synthesis researchgate.netnih.gov |
| Serratia liquefaciens | SwrR | Swarming motility, biofilm formation nih.gov |
Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS). This mode of growth protects bacteria from environmental stresses, including host immune responses and antimicrobial agents. nbinno.com C6-HSL plays a crucial role in multiple stages of biofilm development for many bacterial species.
Quorum sensing mediated by C6-HSL and other N-acyl homoserine lactones (AHLs) is involved in the initial attachment of bacteria to surfaces, the maturation of the biofilm structure, and the eventual dispersal of cells from the biofilm to colonize new sites. nih.gov For example, in Serratia liquefaciens, AHL-mediated quorum sensing regulates swarming motility, which is a key factor in the formation of heterogeneous biofilms. nih.gov In Pseudomonas aeruginosa, while part of a more complex hierarchical QS system, the signaling network influences biofilm maturation. nih.gov The coordinated gene expression controlled by C6-HSL ensures the timely production of adhesins, EPS components, and enzymes required for the dynamic processes of biofilm formation and dissolution. medchemexpress.com
Many pathogenic bacteria utilize C6-HSL and other QS signals to coordinate the expression of virulence factors. proquest.comnih.govnbinno.com This strategy allows the bacteria to delay the production of these factors until their population is large enough to overwhelm the host's defenses, a behavior that minimizes premature detection by the immune system. proquest.com
In the opportunistic pathogen Pseudomonas aeruginosa, the QS system, which responds to various AHLs including C6-HSL, controls the production of numerous virulence factors such as elastase, proteases, and the toxic secondary metabolite pyocyanin. nbinno.comfrontiersin.org Similarly, in Avian Pathogenic Escherichia coli (APEC), the presence of exogenous C6-HSL can influence the expression of genes related to adherence and survival, thereby contributing to its virulence. nih.gov The regulation of these pathogenic determinants is a central aspect of C6-HSL's role in host-pathogen interactions.
C6-HSL signaling is well-documented in its control over the production of secondary metabolites, including pigments and antibiotics. nih.govmedchemexpress.com The classic example is in Chromobacterium violaceum, where the production of the characteristic purple pigment, violacein, is strictly dependent on the C6-HSL-mediated QS system. researchgate.nethypertextbookshop.com Violacein itself has antimicrobial properties, suggesting a role in inter-species competition.
In other bacteria, such as the plant pathogen Erwinia carotovora (now known as Pectobacterium carotovorum), C6-HSL signaling activates the biosynthesis of carbapenem, a broad-spectrum β-lactam antibiotic. nih.gov This allows the bacteria to produce the antibiotic in a coordinated fashion to eliminate competing microorganisms in their environment.
Inter-Kingdom Signaling and Host-Microbe Interactions
The influence of C6-HSL extends beyond bacterial communication, engaging in inter-kingdom signaling with eukaryotic hosts, particularly plants. medchemexpress.com Plants have evolved the ability to detect and respond to bacterial AHLs, including C6-HSL, which can lead to significant changes in plant physiology and development. proquest.comresearchgate.net
When bacteria colonize the rhizosphere (the area of soil surrounding plant roots), C6-HSL produced by these bacteria can be perceived by the plant. proquest.com Studies have shown that the application of C6-HSL to plants like Arabidopsis thaliana can lead to distinct transcriptional changes in both roots and shoots. proquest.com
The responses elicited by C6-HSL in plants are diverse and concentration-dependent. Short-chain AHLs like C6-HSL have been observed to primarily affect root morphology, often leading to an increase in root length and the formation of lateral roots. nih.gov These changes can enhance the plant's ability to acquire nutrients and water. Furthermore, C6-HSL can influence the plant's hormonal balance, particularly the ratio of auxin to cytokinin. proquest.com This communication can be beneficial for the plant, promoting growth and potentially priming its defense systems against pathogens. researchgate.net Some plants, such as the legume Lotus corniculatus, can also inactivate C6-HSL, suggesting a sophisticated level of interaction and control over bacterial signals in their environment. researchgate.netnih.gov
Algae-Bacterial Interactions and Metabolic Modulation by C6-HSL
The phycosphere, the microenvironment surrounding algal cells, is a hub of intense chemical communication between algae and bacteria. Quorum sensing molecules like C6-HSL are key mediators in these cross-kingdom interactions, influencing algal growth, metabolism, and community dynamics. researchgate.netnih.gov These interactions can be mutualistic, competitive, or pathogenic, and are largely dictated by the exchange of metabolic and signaling compounds. mdpi.com
A primary function of algae in aquatic ecosystems is photosynthetic carbon fixation. Recent research has demonstrated that C6-HSL can directly enhance this process in algae-bacteria systems. In a co-culture of Microcystis aeruginosa and the bacterium Staphylococcus ureilyticus, the addition of 10 ng/L C6-HSL significantly increased chlorophyll-a concentration and the activity of key carbon-fixing enzymes. researchgate.net Specifically, in the algae-bacteria group, carbonic anhydrase activity increased by 56.4% and the activity of RuBisCO, the primary enzyme of the Calvin cycle, increased by 66.6% following C6-HSL treatment. researchgate.net This demonstrates that C6-HSL signaling can boost the carbon fixation rate by enhancing the CO2 transport and concentration mechanisms within the algal-bacterial consortium. researchgate.net
C6-HSL in Complex Microbiological Systems
Biofilm formation, a process where microorganisms adhere to surfaces and enclose themselves in a protective extracellular matrix, is heavily regulated by quorum sensing. C6-HSL has been identified as a key signal in the formation of biofilms in various environments, from wastewater treatment systems to pathogenic contexts. nih.gov For example, the detection of C6-HSL and C8-HSL in membrane bioreactor biocakes indicates the involvement of AHL-producing bacteria in biofilm development. nih.gov The specific AHL molecule can have different effects; in Hafnia alvei, C6-HSL was shown to significantly promote biofilm formation, while C4-HSL was inhibitory. researchgate.net By controlling the expression of genes related to motility, adhesion, and matrix production, C6-HSL enables bacteria to successfully colonize surfaces and establish resilient communities. nih.govmdpi.com
Advanced Research Directions and Emerging Applications
Investigating C6-HSL-d3 for Tracing Metabolic Fates of Acyl Chains
The use of stable isotope-labeled compounds like C6-HSL-d3 is a cornerstone of modern metabolic research. acanthusresearch.com By introducing a known quantity of the deuterated standard into a biological system, researchers can accurately trace the metabolic fate of the acyl chain of C6-HSL. This approach helps to elucidate how bacteria and other organisms process these signaling molecules.
One of the primary metabolic routes for acyl-homoserine lactones (AHLs) is enzymatic degradation. Some bacteria possess enzymes that cleave the amide bond, separating the acyl chain from the homoserine lactone ring. nih.gov The released fatty acid can then be utilized as a carbon and energy source. nih.gov Studies using deuterated AHLs can confirm this pathway by tracking the incorporation of the labeled acyl chain into various cellular components. For instance, mass spectrometry can be employed to detect the presence of the deuterium-labeled hexanoyl group in other fatty acids or lipids, providing direct evidence of its metabolic assimilation.
Furthermore, the stability of the deuterium (B1214612) label on non-exchangeable positions of the C6-HSL-d3 molecule ensures that the isotopic signature is retained throughout metabolic processing, preventing loss or exchange with protons from the surrounding environment. acanthusresearch.com This stability is crucial for obtaining reliable and reproducible data in metabolic flux analysis. The ability to distinguish exogenous C6-HSL-d3 from endogenous C6-HSL allows for precise quantification of uptake and turnover rates within a microbial population.
Table 1: Applications of C6-HSL-d3 in Metabolic Tracing
| Application | Description | Research Finding |
|---|---|---|
| Metabolic Pathway Elucidation | Tracing the incorporation of the deuterated acyl chain into cellular components. | Confirms the cleavage of the amide bond and utilization of the hexanoyl group as a carbon source by some bacteria. nih.gov |
| Quantification of Uptake | Differentiating between exogenous and endogenous C6-HSL to measure uptake rates. | Enables precise measurement of how quickly bacteria absorb C6-HSL from their environment. |
| Turnover Rate Analysis | Monitoring the degradation and modification of C6-HSL-d3 over time. | Provides insights into the dynamics of quorum sensing signal inactivation. |
| Interspecies Interactions | Studying the transfer and metabolism of C6-HSL between different microbial species. | Reveals how quorum sensing signals are perceived and processed in complex communities. mbl.or.kr |
Development of Novel Quorum Sensing Modulators and Inhibitors Targeting C6-HSL Systems
The central role of C6-HSL in regulating virulence in various pathogenic bacteria makes its signaling system an attractive target for the development of novel antimicrobial strategies. mdpi.com These strategies, often referred to as quorum quenching, aim to disrupt bacterial communication rather than directly killing the bacteria, which may reduce the selective pressure for developing resistance. nih.gov
Research in this area focuses on creating molecules that can either block the C6-HSL receptor (a LuxR-type protein) or inhibit the C6-HSL synthase (a LuxI-type protein). nih.gov C6-HSL-d3 and other labeled analogs are instrumental in the development and characterization of these modulators. In competitive binding assays, for example, C6-HSL-d3 can be used to determine the binding affinity of potential inhibitors to the LuxR receptor. By measuring the displacement of the labeled C6-HSL by an unlabeled inhibitor candidate, researchers can quantify the inhibitor's potency.
Furthermore, synthetic analogs of C6-HSL, including those with modified acyl chains or lactone rings, are being designed and tested for their ability to act as antagonists or super-agonists of the C6-HSL receptor. These studies often rely on comparing the activity of the novel compound to that of the natural ligand, with C6-HSL-d3 serving as a stable and quantifiable reference. The insights gained from these investigations can guide the rational design of more effective quorum sensing inhibitors with potential therapeutic applications. mdpi.com
Integrative Omics Approaches in C6-HSL Research (e.g., Transcriptomics, Proteomics)
Integrative "omics" approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the cellular response to C6-HSL signaling. frontiersin.orgnih.gov These powerful techniques allow researchers to move beyond single-gene or single-protein studies and map the complex regulatory networks governed by quorum sensing. frontiersin.orgnih.gov
In a typical transcriptomics experiment (e.g., RNA-Seq), a bacterial culture can be exposed to C6-HSL, and the resulting changes in gene expression can be profiled. By comparing the transcriptomes of treated and untreated cells, scientists can identify all the genes that are up- or down-regulated by C6-HSL. This provides a global picture of the C6-HSL regulon. Proteomics studies, using techniques like mass spectrometry-based protein quantification, can then be used to confirm that the changes in gene expression translate to changes in protein levels.
Metabolomics, the large-scale study of small molecules, can reveal how C6-HSL signaling alters the metabolic state of the cell. nih.gov C6-HSL-d3 can be particularly useful in these studies as a tool to perturb the system and trace the downstream metabolic consequences. By integrating data from these different omics levels, researchers can construct comprehensive models of the C6-HSL signaling pathway and its impact on bacterial physiology. frontiersin.orgnih.gov This integrated approach is crucial for understanding the full scope of quorum sensing and for identifying novel targets for intervention. frontiersin.org
Ecological and Environmental Studies of C6-HSL Dynamics
Quorum sensing does not occur in isolation; it is deeply embedded in the ecological context of microbial communities. The stability and activity of C6-HSL in the environment are influenced by a variety of factors, including pH, temperature, and the presence of other organisms. nih.govoup.com For instance, the lactone ring of C6-HSL is susceptible to hydrolysis at alkaline pH, a process that is also dependent on temperature. nih.govoup.com
C6-HSL-d3 is a valuable tool for studying the fate of C6-HSL in complex environmental samples. Its unique mass allows it to be traced even in the presence of a high background of other organic molecules. This enables researchers to investigate how C6-HSL is degraded or sequestered in different environments, such as soil, water, or in association with plant roots. Some plants, for example, have been shown to take up and even degrade AHLs, potentially as a mechanism to interfere with bacterial communication. nih.govoup.com
By using C6-HSL-d3, scientists can quantify the rate of AHL degradation in different plant species and identify the enzymes or chemical processes involved. These studies are crucial for understanding the role of quorum sensing in structuring microbial communities in their natural habitats and for exploring the potential to manipulate these interactions for agricultural or environmental benefit.
Standardization and Quality Control in AHL Research Utilizing Deuterated Standards
Accurate and reproducible quantification of AHLs is essential for meaningful research in the field of quorum sensing. However, the analysis of these molecules can be challenging due to their low concentrations in biological samples and the potential for matrix effects in complex samples, which can interfere with detection by techniques like mass spectrometry. lgcstandards.com
Deuterated standards such as C6-HSL-d3 are considered the gold standard for quantitative analysis of AHLs. nih.govnih.gov When used as an internal standard, a known amount of C6-HSL-d3 is added to a sample at the beginning of the extraction process. nih.gov Because the deuterated standard is chemically almost identical to the non-deuterated analyte, it experiences similar losses during sample preparation and similar ionization suppression or enhancement during mass spectrometry analysis. acanthusresearch.comlgcstandards.com
By comparing the signal of the analyte to the signal of the internal standard, these variations can be corrected for, leading to much more accurate and precise quantification. musechem.com The use of deuterated internal standards is a critical component of quality control in AHL research, ensuring that data from different laboratories and different experiments are comparable. nih.govmusechem.com This standardization is essential for building a robust and reliable understanding of quorum sensing phenomena.
Q & A
Q. Key Considerations
- Strain Variability : Pseudomonas species produce diverse AHLs (e.g., 3-oxo, 3-hydroxy derivatives), which may interfere with C6-HSL-d3 detection or activity .
- Growth Conditions : Biofilm vs. planktonic cultures alter QS dynamics. For example, A. gephyra did not produce AHLs under sterile conditions but may activate cryptic pathways in co-cultures .
- Analytical Limitations : TLC-based assays may miss low-abundance signals, while LC-MS/MS requires rigorous optimization to avoid matrix effects .
What advanced techniques confirm the structural integrity and purity of synthetic C6-HSL-d3?
Q. Analytical Workflow
Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation at specific positions (e.g., hexanoyl chain).
High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C10H14D3NO3) and isotopic purity.
HPLC with UV/FLD Detection : Assess purity (>97%) using C18 columns and chloroform-soluble fractions .
How should dose-response experiments be designed to study QS modulation by C6-HSL-d3?
Q. Protocol Recommendations
- Concentration Range : Test 0.1–100 µM C6-HSL-d3, covering physiological (nM–µM) and supra-physiological doses.
- Controls : Include non-deuterated C6-HSL and QS-deficient mutants.
- Endpoint Diversity : Measure virulence factors (e.g., pyocyanin in P. aeruginosa), biofilm biomass (crystal violet), and gene expression (qPCR) .
Can C6-HSL-d3 act synergistically with other QS inhibitors?
Research Findings
Sulfonohydrazide derivatives at 400 µg/mL showed additive effects when combined with furanones, reducing P. aeruginosa biofilm formation by 90% . Screen combinatorial libraries using checkerboard assays and calculate fractional inhibitory concentration (FIC) indices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
